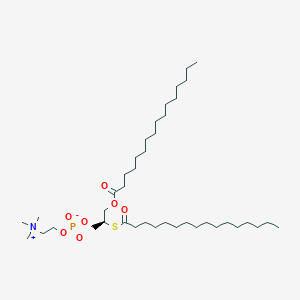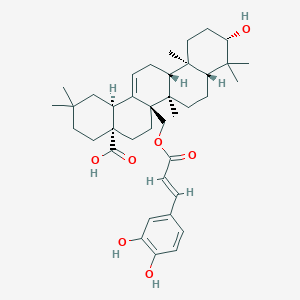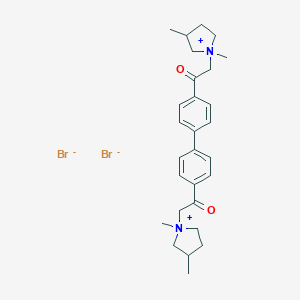
Octadecilmetilclorosilano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecylmethylchlorosilane: is an organosilicon compound with the chemical formula C19H41ClSi . It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is characterized by the presence of an octadecyl group, a methyl group, and a chlorine atom attached to a silicon atom. It is typically a colorless liquid with a molecular weight of 333.07 g/mol .
Aplicaciones Científicas De Investigación
Chemistry: Octadecylmethylchlorosilane is widely used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, octadecylmethylchlorosilane is used to modify surfaces to create hydrophobic coatings. These coatings are essential in the development of biosensors and other diagnostic devices .
Industry: In industrial applications, octadecylmethylchlorosilane is used as a surface modifier to impart hydrophobic properties to materials. It is also used in the production of water-repellent coatings and lubricants .
Mecanismo De Acción
Target of Action
Octadecylmethylchlorosilane is primarily used as a chemical intermediate . Its primary targets are the substances it reacts with in chemical synthesis processes. The exact targets can vary depending on the specific reactions it is involved in.
Biochemical Pathways
It is primarily used in industrial and research settings for chemical synthesis . .
Pharmacokinetics
It is primarily used in industrial settings or in research as a chemical intermediate .
Result of Action
The result of Octadecylmethylchlorosilane’s action is the formation of new chemical compounds. It acts as a building block in chemical synthesis, facilitating the formation of more complex molecules .
Análisis Bioquímico
Biochemical Properties
It is known that it is a colorless liquid and is used as a silanization agent
Cellular Effects
It is known that it can cause severe skin burns and eye damage . It is also known to react violently with water .
Molecular Mechanism
It is known that it is flammable and hydrolyzes readily with the release of hydrogen chloride .
Temporal Effects in Laboratory Settings
It is known that it is flammable and hydrolyzes readily with the release of hydrogen chloride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octadecylmethylchlorosilane can be synthesized through the reaction of chloromethylsilane with octadecyl lithium chloride. The specific preparation method can be adjusted based on the required purity, scale, and application field .
Industrial Production Methods: In industrial settings, the production of octadecylmethylchlorosilane often involves the direct chlorination of octadecylmethylsilane. This process requires careful control of reaction conditions to ensure high yield and purity. The reaction typically takes place in a controlled environment to prevent contamination and ensure safety .
Análisis De Reacciones Químicas
Types of Reactions: Octadecylmethylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. These reactions typically occur under mild conditions with the use of a catalyst.
Hydrolysis: This reaction occurs readily in the presence of water or moisture, often at room temperature.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, the major products can include octadecylmethylsilanol, octadecylmethylamine, etc.
Hydrolysis: The primary products are octadecylmethylsilanol and hydrochloric acid.
Comparación Con Compuestos Similares
Octadecyltrichlorosilane: Similar to octadecylmethylchlorosilane but contains three chlorine atoms attached to the silicon atom.
Octadecyldimethylchlorosilane: Contains two methyl groups and one chlorine atom attached to the silicon atom.
Octadecylmethyldichlorosilane: Contains two chlorine atoms and one methyl group attached to the silicon atom.
Uniqueness: Octadecylmethylchlorosilane is unique due to its specific combination of an octadecyl group, a methyl group, and a chlorine atom. This unique structure allows it to be used in a wide range of applications, from surface modification to the synthesis of advanced materials .
Propiedades
InChI |
InChI=1S/C19H40ClSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20/h3-19H2,1-2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHXJCBRDQLLMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)




![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)




